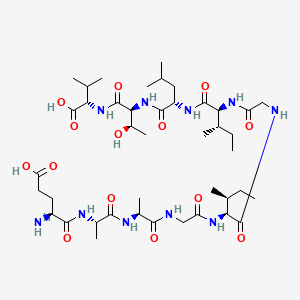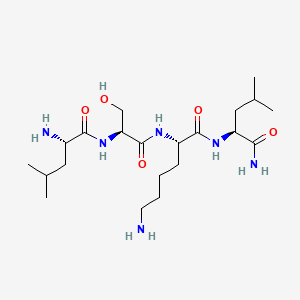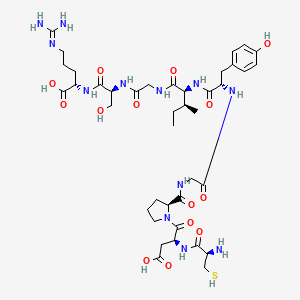
141294-77-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a peptide belonging to the natriuretic peptide family, which plays a crucial role in maintaining electrolyte-fluid balance and vascular tone . The peptide sequence is Asp-Leu-Arg-Val-Asp-Thr-Lys-Ser-Arg-Ala-Ala-Trp-Ala-Arg-Leu-Leu-Gln-Glu-His-Pro-Asn-Ala-Arg-Lys-Tyr-Lys-Gly-Ala-Asn-Lys-Lys-Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys, with a disulfide bridge between cysteine residues at positions 37 and 53 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C-Type Natriuretic Peptide (1-53), human, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Coupling: Each amino acid is coupled to the growing peptide chain using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
C-Type Natriuretic Peptide (1-53), human, primarily undergoes:
Oxidation: The formation of disulfide bridges between cysteine residues.
Reduction: The breaking of disulfide bridges to yield free thiol groups.
Substitution: Amino acid substitutions can be introduced during synthesis to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard amino acids or non-natural amino acids during SPPS.
Major Products
The major products formed from these reactions include the oxidized form with intact disulfide bridges and the reduced form with free thiol groups .
Applications De Recherche Scientifique
C-Type Natriuretic Peptide (1-53), human, has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and folding.
Biology: Investigated for its role in regulating electrolyte-fluid balance and vascular tone.
Medicine: Explored for potential therapeutic applications in cardiovascular diseases due to its vasodilatory effects.
Industry: Utilized in the development of diagnostic assays for cardiovascular biomarkers
Mécanisme D'action
C-Type Natriuretic Peptide (1-53), human, exerts its effects by binding to natriuretic peptide receptors, particularly the natriuretic peptide receptor B (NPR-B). This binding activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels result in vasodilation, natriuresis, and diuresis, contributing to the regulation of blood pressure and fluid balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atrial Natriuretic Peptide (ANP): Another member of the natriuretic peptide family, primarily involved in reducing blood volume and pressure.
Brain Natriuretic Peptide (BNP): Similar to ANP, it is involved in cardiovascular homeostasis and is a biomarker for heart failure.
Uniqueness
C-Type Natriuretic Peptide (1-53), human, is unique due to its specific receptor affinity and distinct physiological roles compared to ANP and BNP. It is more involved in local regulation of vascular tone and growth rather than systemic effects .
Propriétés
Numéro CAS |
141294-77-1 |
|---|---|
Formule moléculaire |
C₂₅₁H₄₁₇N₈₁O₇₁S₃ |
Poids moléculaire |
5801.77 |
Séquence |
One Letter Code: DLRVDTKSRAAWARLLQEHPNARKYKGANKKGLSKGCFGLKLDRIGSMSGLGC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[2-[[2-[[2-[2-[[6-amino-2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B612614.png)



